N-Allyl-4-chloroaniline
Overview
Description
N-Allyl-4-chloroaniline is an organic compound that belongs to the class of substituted anilines. It is characterized by the presence of an allyl group attached to the nitrogen atom of 4-chloroaniline.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-4-chloroaniline typically involves the allylation of 4-chloroaniline. One common method employs allyl bromide as the allylating agent and potassium carbonate as the base. The reaction can be conducted under conventional heating or using ultrasound-assisted synthesis to improve reaction rates and yields . The ultrasound-assisted method has been shown to significantly reduce reaction times while maintaining high yields of the desired monoallylated product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal byproduct formation. The choice of allylating agents and bases, as well as reaction parameters such as temperature and time, are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Allyl-4-chloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
N-Allyl-4-chloroaniline is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of N-Allyl-4-chloroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in enzyme inhibition or activation, modulation of receptor activity, or other biochemical effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: Lacks the allyl group, making it less reactive in certain chemical transformations.
N-Allylaniline: Similar structure but without the chloro substituent, affecting its reactivity and applications.
4-Bromoaniline: Contains a bromine atom instead of chlorine, leading to different reactivity patterns.
Uniqueness
N-Allyl-4-chloroaniline is unique due to the presence of both the allyl and chloro groups, which confer distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
4-chloro-N-prop-2-enylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6,11H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBBLCDOQHNWPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291104 | |
Record name | N-Allyl-4-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13519-80-7 | |
Record name | NSC73155 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73155 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Allyl-4-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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